![molecular formula C8H8F3NO B13603180 O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
O-[2-(Trifluoromethyl)benzyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(Trifluoromethyl)benzyl]hydroxylamine is a chemical compound with the molecular formula C8H8F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Trifluoromethyl)benzyl]hydroxylamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
O-[2-(Trifluoromethyl)benzyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from -20°C to 80°C .
Major Products
The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
O-[2-(Trifluoromethyl)benzyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of O-[2-(Trifluoromethyl)benzyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. It can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the benzyl carbon .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-[2-(Trifluoromethyl)benzyl]hydroxylamine include:
O-(4-(Trifluoromethyl)benzyl)hydroxylamine: Differing only in the position of the trifluoromethyl group on the benzyl ring.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific reactivity profile, influenced by the trifluoromethyl group. This makes it particularly useful in reactions requiring high electrophilicity and stability under various conditions .
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2 |
InChI Key |
XFYYOFGQOQXXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




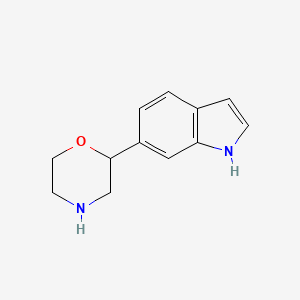
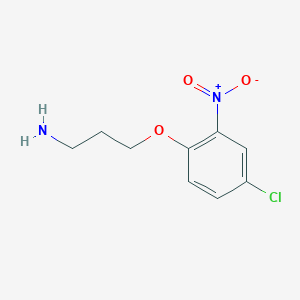
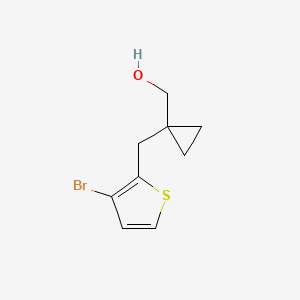
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
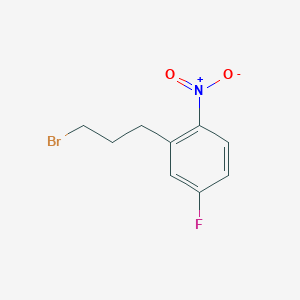
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
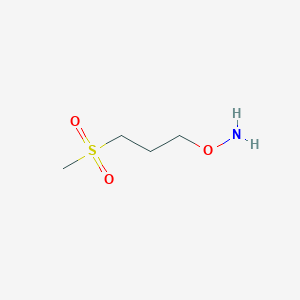
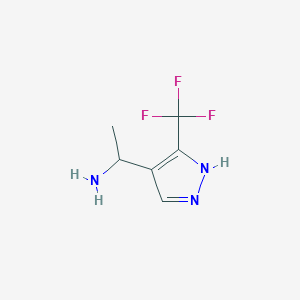
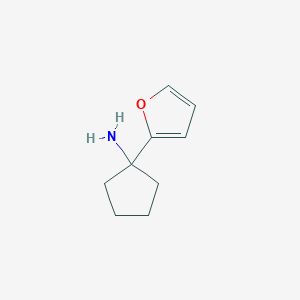

![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
